

Application Notes and Protocols for fMLPL in Drug Screening Assays

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Compound of Interest

Compound Name: fMLPL

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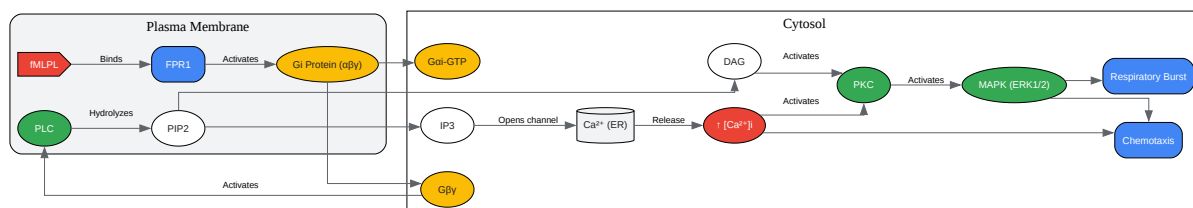
Introduction

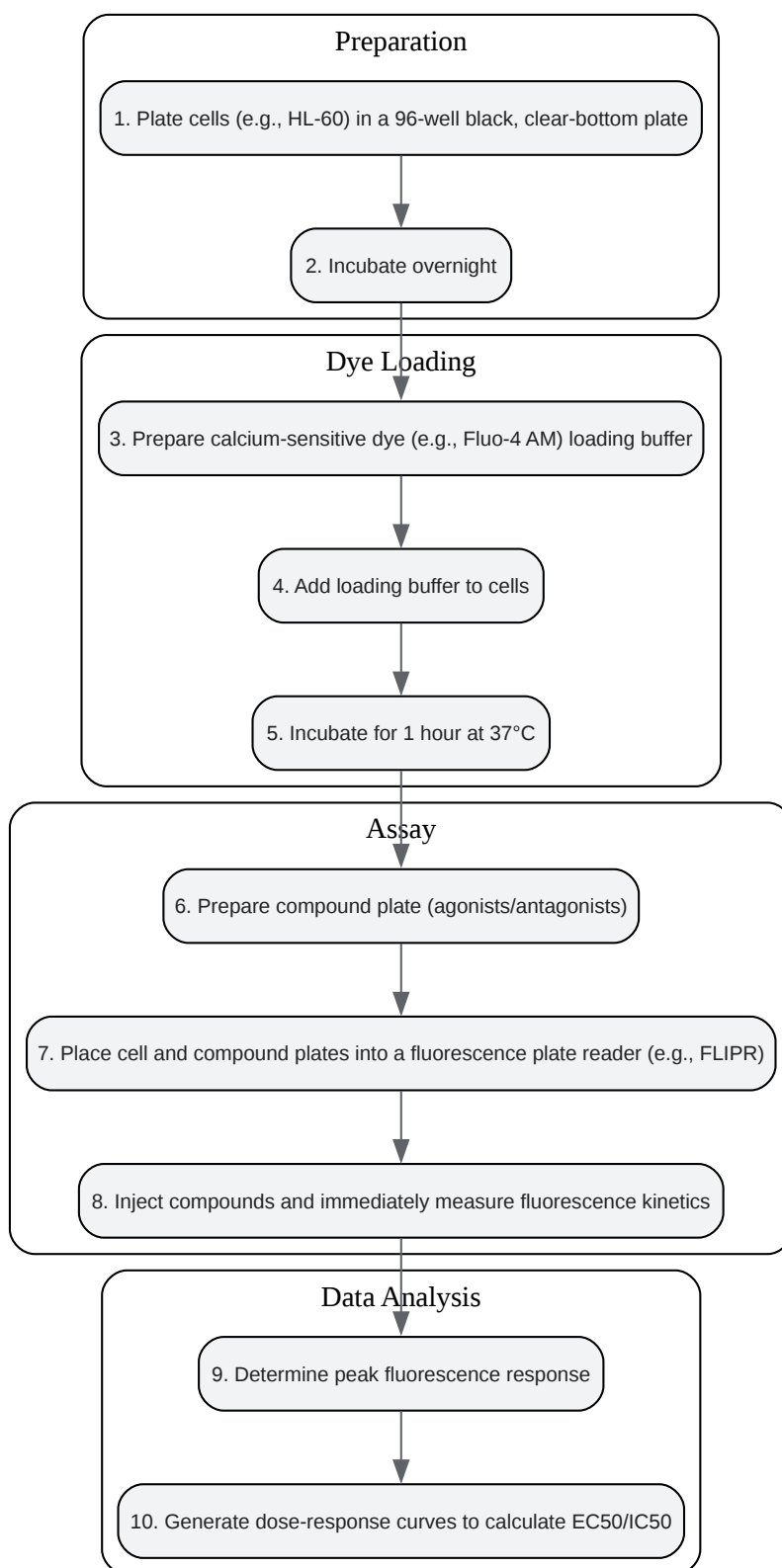
N-formyl-methionyl-leucyl-phenylalanine (**fMLPL** or fMLP) is a potent bacterial-derived peptide that acts as a powerful chemoattractant for phagocytic leukocytes, particularly neutrophils. It exerts its effects by binding to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR). The activation of FPR1 by **fMLPL** initiates a cascade of intracellular signaling events, leading to a range of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial components of the innate immune response. Due to its central role in inflammation, the **fMLPL**/FPR1 signaling axis is a key target for the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and protocols for utilizing **fMLPL** in various drug screening assays to identify and characterize modulators of this critical pathway.

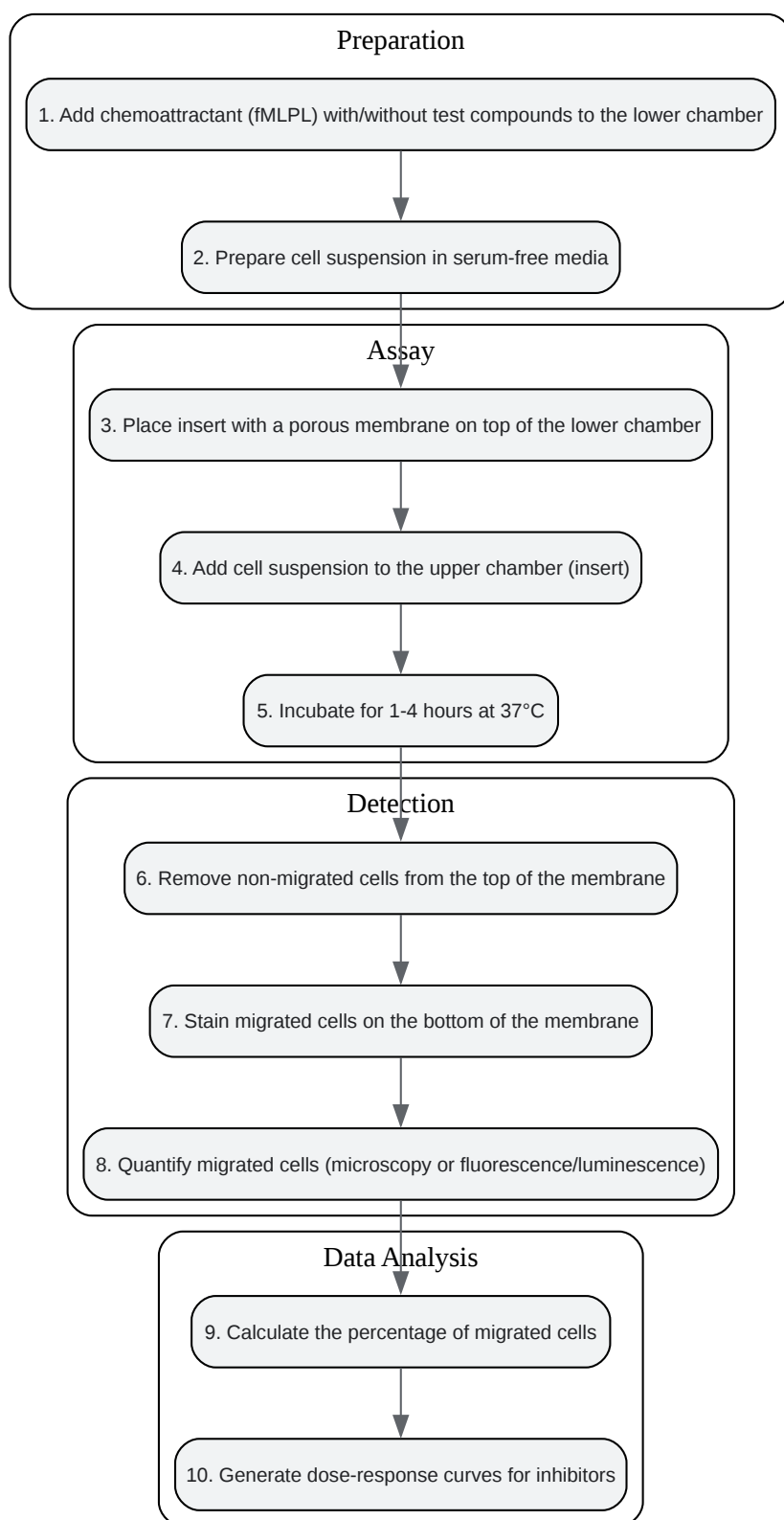
fMLPL Signaling Pathway

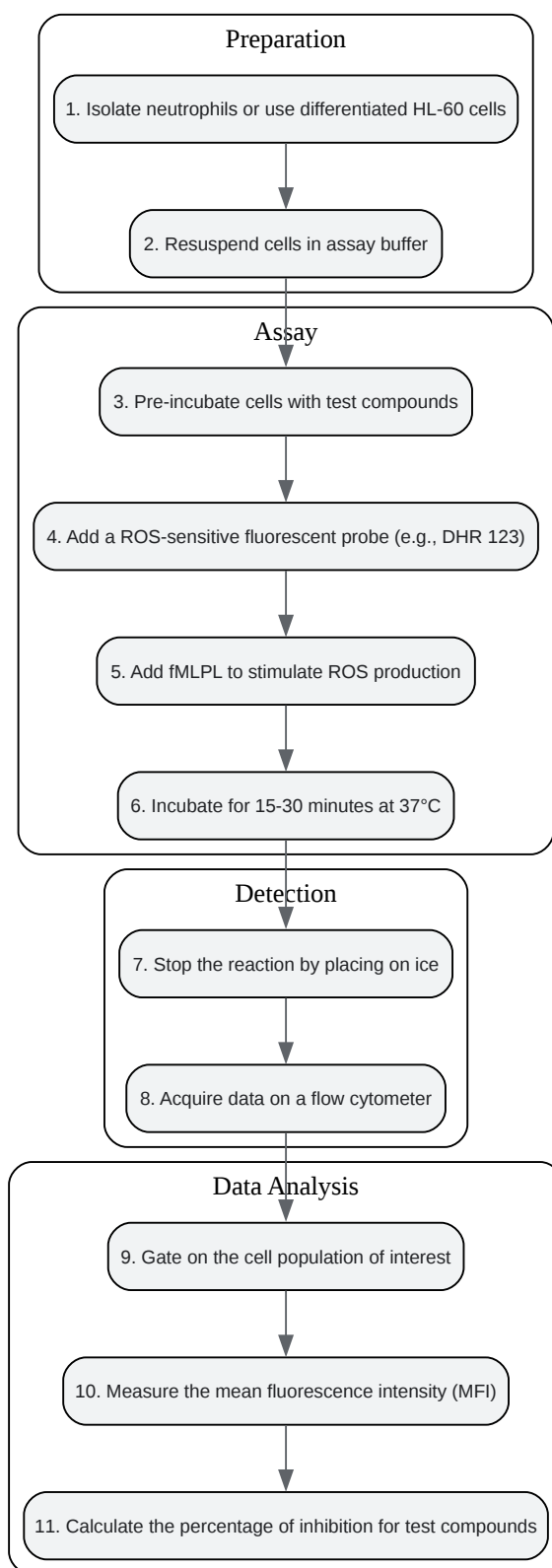
The binding of **fMLPL** to its receptor, FPR1, which is coupled to a heterotrimeric G-protein of the Gi family, triggers the dissociation of the G α and G $\beta\gamma$ subunits. These subunits then activate downstream effector molecules. A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with DAG, activates protein kinase C (PKC) and other downstream kinases,

such as members of the mitogen-activated protein kinase (MAPK) family (e.g., ERK1/2). These signaling events culminate in the cytoskeletal rearrangements necessary for chemotaxis, as well as the activation of NADPH oxidase for the respiratory burst.









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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com